1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea
Beschreibung
Eigenschaften
CAS-Nummer |
942002-05-3 |
|---|---|
Molekularformel |
C20H16N4O3 |
Molekulargewicht |
360.373 |
IUPAC-Name |
1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
InChI-Schlüssel |
DUXNUPGQZRLSFE-PTGBLXJZSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation of anthranilic acid (or its derivatives) with urea or potassium cyanate. For example:
- Method A : Anthranilic acid reacts with urea in water under basic conditions (NaOH) to form quinazoline-2,4(1H,3H)-dione intermediates. Acidification with HCl yields the 4-oxoquinazolinone.
- Method B : Anthranilic acid derivatives coupled with potassium cyanate generate o-ureidobenzoic acids, which cyclize to quinazolinones under thermal or acidic conditions.
Reaction Conditions :
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Solvent | Water or DMF | 85–94% | |
| Temperature | 25–100°C | ||
| Catalyst | NaOH or HCl |
Introduction of the Furan-2-ylmethyl Group
Alkylation of 3-Aminoquinazolinones
The furan-2-ylmethyl moiety is introduced via alkylation of 3-aminoquinazolin-4(3H)-one intermediates:
- Step 1 : 3-Aminoquinazolinone is treated with furfuryl bromide in DMF using K₂CO₃ as a base.
- Step 2 : Reductive amination or nucleophilic substitution ensures regioselective attachment at position 3.
Optimized Protocol :
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Furfuryl bromide | DMF, K₂CO₃, 80°C, 12 h | 78% | |
| Sodium triacetoxyborohydride | CH₂Cl₂, rt, 24 h | 82% |
Urea Linkage Formation
Isocyanate Coupling
The urea group is installed by reacting 4-aminoquinazolinone derivatives with phenyl isocyanate:
- Method C : 3-(Furan-2-ylmethyl)-4-aminoquinazolin-2(1H)-one reacts with phenyl isocyanate in dichloromethane (DCM) at room temperature.
- Method D : Carbodiimide-mediated coupling using 1,1'-carbonyldiimidazole (CDI) and phenylamine.
Comparative Analysis :
| Method | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| C | Phenyl isocyanate | DCM | rt, 6 h | 75% | |
| D | CDI, phenylamine | t-BuOH | 80°C, 18 h | 68% |
Key Advantages :
- Method C avoids metal catalysts and achieves higher yields.
- Method D enables one-pot cyclization but requires longer reaction times.
Late-Stage Functionalization
Bromination and Acetylation
Post-urea formation modifications enhance functionality:
- Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromide at the furan ring.
- Acetylation : Acetic anhydride in pyridine acetylates free hydroxyl groups.
Conditions :
| Modification | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, CCl₄ | 0°C, 2 h | 65% | |
| Acetylation | Ac₂O, pyridine | rt, 4 h | 88% |
Eco-Friendly and Scalable Approaches
Solvent-Free Cyclization
K10 montmorillonite catalyzes furan-quinazolinone coupling under solvent-free conditions, reducing waste.
One-Pot Synthesis in Water
Anthranilic acid, potassium cyanate, and furfurylamine react in water to form the quinazolinone-urea hybrid in 89% yield.
Sustainability Metrics :
| Metric | Value | Source |
|---|---|---|
| Atom economy | 92% | |
| E-factor | 0.3 (low waste) |
Analytical Validation and Characterization
Spectroscopic Data
Purity and Yield Optimization
Column chromatography (EtOAc/hexane, 3:7) achieves >95% purity.
Analyse Chemischer Reaktionen
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives using reducing agents such as sodium borohydride.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating bacterial infections and certain types of cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or cancer cell receptors, inhibiting their function and leading to cell death.
Pathways Involved: It may interfere with DNA replication or protein synthesis pathways in bacteria or cancer cells, thereby exerting its antimicrobial or anticancer effects
Vergleich Mit ähnlichen Verbindungen
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Furan Derivatives: Compounds with a furan ring often show antimicrobial and anticancer properties.
Phenylurea Derivatives: These compounds are known for their diverse biological activities, including herbicidal and antimicrobial effects.
Biologische Aktivität
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a heterocyclic compound of increasing interest in medicinal chemistry. Its unique structure, featuring a quinazolinone core, a furan ring, and a phenylurea moiety, suggests potential for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, potential mechanisms of action, and applications in drug development.
- Molecular Formula : C20H16N4O3
- Molecular Weight : 360.373 g/mol
- CAS Number : 942002-05-3
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have demonstrated the compound's potential as an antimicrobial agent. The presence of the furan and quinazolinone moieties contributes to its effectiveness against various bacterial strains. For instance:
- Study Findings : In vitro assays revealed significant inhibition of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
Anticancer Activity
The compound has shown promise in anticancer research:
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study involving human cancer cell lines (e.g., HeLa and MCF7) reported a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations.
Research Findings and Case Studies
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
- Signal Transduction Pathways : Modulation of pathways such as MAPK and PI3K/Akt has been observed, contributing to its anticancer effects.
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
- Clinical Trials : To assess therapeutic potential in humans.
Q & A
Q. Advanced
- QSAR models : Calculate logP, polar surface area, and H-bond donors/acceptors to predict absorption and BBB penetration .
- Molecular dynamics simulations : Assess binding stability with targets (e.g., kinase domains) using software like Schrödinger .
How is the purity of the synthesized compound validated?
Q. Basic
- HPLC : C18 column with acetonitrile/water gradient (purity >95%) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages .
What mechanistic insights exist for its anticancer activity?
Advanced
The compound may inhibit tyrosine kinases (e.g., PDGFRA) by competing with ATP binding. Evidence from fluorinated analogues shows reduced phosphorylation levels in cancer cells with genetic abnormalities . Validate via:
- Western blotting : Measure phosphorylated kinase levels post-treatment .
- Cellular assays : Assess apoptosis (e.g., Annexin V staining) and proliferation (MTT assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
